molecular formula C6H8 B13752804 Spirohex-1-ene CAS No. 71153-32-7

Spirohex-1-ene

Cat. No.: B13752804
CAS No.: 71153-32-7
M. Wt: 80.13 g/mol
InChI Key: MTADUJBFHBFCHU-UHFFFAOYSA-N
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Description

Contextualization of Spiro Compounds in Organic Chemistry

Spiro compounds represent a distinct area of stereochemistry and structural analysis in organic chemistry. numberanalytics.com Unlike planar aromatic systems or conformationally flexible acyclic chains, spirocycles introduce a fixed, non-planar orientation of the constituent rings. slideshare.net This can lead to unique forms of chirality, known as axial chirality, even in the absence of traditional stereocenters. slideshare.net The spirocyclic framework is a key structural element in numerous biologically active molecules, influencing their ability to interact with specific biological targets. numberanalytics.comresearchgate.netgla.ac.uk Their synthesis often requires specialized strategies to construct the sterically demanding spiro center. wikipedia.org

Unique Structural Characteristics of Spirohex-1-ene

This compound, with the chemical formula C₆H₈, is a specific and noteworthy member of the spiro compound family. guidechem.comnist.gov It is a bicyclic hydrocarbon consisting of a cyclopropane (B1198618) ring and a cyclobutane (B1203170) ring that share a single carbon atom. ontosight.ai The presence of a double bond within the cyclobutane ring further defines its structure and reactivity.

The topology of this compound is defined by its spiro[2.3]hexane framework. acs.orgnih.gov According to IUPAC nomenclature, the "spiro" prefix indicates the shared single-atom connection between the rings. qmul.ac.ukyoutube.com The numbers within the brackets, [2.3], denote the number of carbon atoms in each ring, excluding the spiro atom, starting with the smaller ring. qmul.ac.ukyoutube.com In this case, the cyclopropane ring has two carbons, and the cyclobutane ring has three carbons, in addition to the central spiro carbon. This specific arrangement results in significant ring strain, a key factor influencing the compound's chemical behavior. nih.govfigshare.comacs.org

The integration of a cycloalkene moiety, specifically a double bond within the four-membered ring, makes this compound a strained alkene. The double bond is located at the 1-position of the hexane (B92381) system, as indicated by the "-1-ene" suffix. ontosight.ai The combination of the inherent strain of the small spirocyclic system and the presence of the π-bond leads to enhanced reactivity. nih.govfigshare.comacs.org Crystallographic and computational studies have revealed that the unique spirocyclic structure helps to alleviate some steric repulsion in transition states, further contributing to its reactivity profile. acs.orgnih.gov

Historical Context of Spirocyclic Systems Research

The study of spiro compounds dates back to the early 20th century, with Adolf von Baeyer first proposing the term "spirane" in 1900 to describe bicyclic compounds sharing a single carbon atom. qmul.ac.ukwikipedia.org Over the years, the nomenclature and understanding of these systems have been refined by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk Research into spirocyclic systems has evolved significantly, driven by their discovery in natural products and their potential applications. researchgate.netgla.ac.uk Initially, the focus was on their synthesis and the challenges associated with creating the sterically hindered spiro center. wikipedia.org More recently, research has expanded to explore their unique stereochemical properties and their use as scaffolds in the design of new drugs and materials. numberanalytics.comwiley-vch.desoton.ac.uk The development of new synthetic methodologies, including asymmetric synthesis, has enabled the preparation of complex chiral spiro compounds with high enantioselectivity. cambridgescholars.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71153-32-7

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

spiro[2.3]hex-1-ene

InChI

InChI=1S/C6H8/c1-2-6(3-1)4-5-6/h4-5H,1-3H2

InChI Key

MTADUJBFHBFCHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C=C2

Origin of Product

United States

Mechanistic Investigations of Spirohex 1 Ene Reactivity

Examination of Electrophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond in Spirohex-1-ene is a region of high electron density, making it susceptible to attack by electrophiles. researchgate.net The mechanism of these electrophilic addition reactions typically proceeds in a stepwise fashion involving charged intermediates. elsevierpure.com

The addition of an unsymmetrical electrophilic reagent, such as a protic acid (H-X), to the alkene moiety of a substituted this compound begins with the attack of the π electrons on the electrophile (e.g., a proton). This initial step is typically the rate-determining step and results in the formation of a carbocation intermediate. masterorganicchemistry.com Two potential carbocation intermediates can be formed, depending on which carbon of the original double bond forms a new bond with the electrophile.

The regioselectivity of the reaction is governed by the relative stability of these two possible carbocations. According to Markovnikov's rule, the reaction pathway will favor the formation of the more stable carbocation intermediate. researchgate.net The stability of carbocations is influenced by several factors, including the number of adjacent alkyl groups (substitution) and resonance effects. masterorganicchemistry.comyoutube.com In the context of this compound, the unique spirocyclic structure and the strain of the adjacent rings also play a crucial role in determining carbocation stability. The formation of a positive charge on the carbon adjacent to the spiro center may be influenced by the electronic properties of the cyclopropyl (B3062369) group.

ReactantPotential Intermediate APotential Intermediate BGoverning Principle
Substituted this compound + H-XCarbocation at C1Carbocation at C2The reaction proceeds via the more stable carbocation intermediate, leading to a specific constitutional isomer as the major product (Regioselectivity).

Ring-Opening Reactions in Spirocyclic Alkenylcyclopropanes

The cyclopropane (B1198618) ring within the spirohexene framework is highly strained and can undergo ring-opening reactions under various conditions, particularly with acid catalysis. researchgate.net These reactions are driven by the significant release of inherent ring strain.

In acid-catalyzed ring-opening reactions of spirocyclopropanes, the regioselectivity—which of the three C-C bonds in the cyclopropane ring breaks—is highly dependent on the electronic nature of substituents on the rings. elsevierpure.comresearchgate.netrsc.orgresearchgate.net An initial electrophilic attack, for instance, on the alkene, could be followed by a rearrangement that triggers the opening of the adjacent cyclopropane ring.

The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can stabilize or destabilize developing positive charges during the ring-opening process, thereby directing the bond cleavage. For example, a substituent that can stabilize a positive charge on an adjacent carbon will favor the cleavage of the bond opposite to it. This allows for the controlled formation of specific ring-opened products. Research on various spirocyclopropane systems has demonstrated that the careful placement of substituents allows for highly regioselective transformations. researchgate.net

Substituent Type on RingElectronic EffectInfluence on Ring-OpeningExpected Outcome
Electron-Donating Group (EDG)Stabilizes adjacent positive chargeDirects ring-opening to form the most stable carbocationic intermediateFavors cleavage of the bond that places the resulting positive charge where it can be stabilized by the EDG
Electron-Withdrawing Group (EWG)Destabilizes adjacent positive chargeDirects ring-opening away from the formation of an unstable carbocationic intermediateFavors cleavage of a bond that places the resulting positive charge away from the influence of the EWG

Small ring systems like cyclopropanes and cyclobutanes are characterized by significant ring strain due to deviations from ideal bond angles. Spirocyclic compounds that fuse these strained rings, such as spiro[2.3]hexane, possess substantial internal energy. The strain energy of a spirohexane (B13737976) system is approximately the sum of the strain energies of its constituent cyclopropane and cyclobutane (B1203170) rings. mdpi.com

This stored strain energy is a powerful thermodynamic driving force for reactions that lead to the opening of one of the rings. nih.gov The conversion of the strained sp³-hybridized carbons of the cyclopropane ring into less-strained arrangements in a ring-opened product is energetically favorable. This release of strain contributes to the feasibility of reactions that might otherwise have a high activation barrier, making spirocyclic alkenylcyclopropanes valuable intermediates in organic synthesis. researchgate.net The high reactivity conferred by this strain is a key feature of molecules like this compound. researchgate.net

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted processes that occur through a cyclic transition state. nih.gov The strained π-bond and allylic hydrogens in this compound make it a potential candidate for such transformations, including the ene reaction.

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a second unsaturated component (the "enophile"). researchgate.net This reaction proceeds through a cyclic transition state, resulting in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. pku.edu.cn

While direct studies on this compound participating as the ene component are not widely documented, closely related systems demonstrate this reactivity. For instance, studies on cyclopropenes tethered to an alkene moiety show that they can undergo a thermal, intramolecular Alder-ene cycloisomerization. researchgate.netrsc.org In this process, the strained cyclopropene (B1174273) acts as the ene component. The reaction is highly stereoselective and proceeds via a concerted transition state to form functionalized spirocycles. rsc.org The mechanism involves the allylic hydrogen, the π-bond of the cyclopropene, and the π-bond of the tethered alkene (the enophile) interacting in a single, concerted step. Computational studies support a pathway that proceeds through specific transition states (TS(E-exo) or TS(Z-endo)) to yield the final spirocyclic product with excellent diastereoselectivity. rsc.org

Reaction TypeKey ComponentsMechanismProduct
Intramolecular Alder-Ene ReactionCyclopropene (ene) tethered to an Alkene (enophile)Concerted, pericyclic reaction involving a cyclic transition state and a 1,5-hydrogen shift.Functionalized spirocycle with high diastereoselectivity.

Ene Reaction Mechanisms

Uncatalyzed vs. Lewis Acid-Catalyzed Pathways

The ene reaction, a fundamental process in organic chemistry, can be significantly influenced by the presence of a catalyst. In the context of a strained olefin like this compound, which can act as the "ene" component, the reaction pathway can proceed either thermally (uncatalyzed) or with the aid of a Lewis acid.

Quantum chemical studies on analogous ene reactions reveal that uncatalyzed pathways are typically characterized by high activation barriers, necessitating elevated temperatures to proceed. nih.gov The transition state is generally concerted and involves a six-membered, aromatic-like structure.

Computational analyses using the Activation Strain Model (ASM) quantitatively demonstrate this phenomenon. The model partitions the activation energy into the strain energy (the energy required to distort the reactants into their transition-state geometries) and the interaction energy between these deformed reactants. nih.govvu.nl In Lewis acid-catalyzed ene reactions, the catalysis originates mainly from an enhanced, more stabilizing interaction energy and secondarily from a less destabilizing strain energy due to the greater asynchronicity. nih.gov

Comparative Activation Energies (ΔE) for Carbonyl-Ene Reactions
CatalystActivation Energy (kcal/mol)

Data derived from computational studies on the reaction between 1-butene (B85601) and acetaldehyde, illustrating the typical reduction in activation energy with Lewis acid catalysis. nih.govacs.org

Intramolecular Ene Cyclizations

The unique geometry of spirocyclic systems lends itself to intramolecular reactions. For derivatives of this compound appropriately substituted with a tethered enophile, intramolecular ene cyclizations provide a powerful method for constructing more complex spirocyclic or fused-ring systems. rsc.org Specifically, the intramolecular Alder-ene cycloisomerization of cyclopropenes (a structural relative of this compound) carrying an alkene moiety has been shown to produce functionalized spiro[2.4]heptanes. rsc.orgresearchgate.net

These reactions proceed through a concerted, asynchronous transition state. nih.gov The diastereoselectivity of the cyclization (i.e., the formation of cis or trans products) is highly dependent on the substitution pattern of the starting material. nih.govnih.gov Computational studies on 1,6-dienes show that for unactivated systems, the formation of the cis product is often favored. nih.govsemanticscholar.org This preference is attributed to a combination of lower strain energy and more favorable orbital interactions in an earlier transition state. nih.govnih.gov

However, the introduction of electron-withdrawing "activating" groups on the enophile moiety can reverse this selectivity, favoring the trans product. nih.govsemanticscholar.org These activating groups lower the activation barrier and increase the asynchronicity of the transition state, leading to enhanced stabilizing orbital and electrostatic interactions that favor the trans pathway. nih.govnih.gov

Influence of Enophile Activating Group on Diastereoselectivity of Intramolecular Alder-Ene Reaction
Activating Group (R)Product Ratio (cis:trans)Dominant Selectivity

Data based on computational studies of 1,6-diene cyclization, illustrating the shift from cis to trans selectivity with increasing enophile activation. nih.gov

Carbene Intermediates and Rearrangements in Spiro Systems

Carbenes are neutral, divalent, and highly reactive carbon intermediates that play a significant role in the synthesis and rearrangement of cyclic and spirocyclic systems. Their electron-deficient nature drives reactions such as cyclopropanations and C-H insertions. acs.orglibretexts.org The formation of this compound or its derivatives can be envisioned through the intramolecular reaction of a vinylcarbene, and conversely, this compound can be a precursor to carbene intermediates.

One of the hallmark reactions of carbenes is their addition to a double bond to form a cyclopropane ring. libretexts.org This reaction is fundamental to building the three-membered ring of the this compound system. Metal-catalyzed reactions, often employing rhodium or copper catalysts, are frequently used to generate carbenoid species from precursors like diazo compounds, which then undergo these transformations. wikipedia.org

Once formed, carbene intermediates within or adjacent to spiro systems can undergo a variety of rearrangements. rsc.org These rearrangements are often driven by the release of ring strain. For example, metal carbene-induced semipinacol rearrangements are a powerful strategy for ring expansion, where a 1,2-alkyl shift in a cyclic alcohol leads to an expanded ketone derivative. rsc.org In spiro systems, such rearrangements can alter the ring sizes or lead to the formation of bridged bicyclic structures. rsc.org Furthermore, N-heterocyclic carbene (NHC) catalysis can promote reactions that proceed through spiro-heterocyclic radical intermediates, which can then rearrange via cleavage of C-N or C-O bonds to form new products. acs.orgacs.org

Influence of Ring Strain on Reactivity and Transformation Pathways

The reactivity of this compound is dominated by the substantial ring strain inherent in its three-membered ring. This strain is a combination of angle strain, due to the severe deviation of the C-C-C bond angles from the ideal sp³ (109.5°) or sp² (120°) values, and torsional strain from eclipsing bonds. libretexts.org The strain energy of cyclopropene, a core component of the this compound structure, is approximately 54 kcal/mol. nih.govresearchgate.net

This high stored potential energy makes the molecule kinetically stable but thermodynamically poised for reactions that relieve this strain. wikipedia.orgmdpi.com Consequently, the C-C bonds of the three-membered ring are weakened and exhibit significant p-character, making them susceptible to cleavage. nih.gov Transformation pathways that involve the opening of the cyclopropane or cyclopropene ring are highly favorable. nih.gov

For instance, cycloaddition reactions are a common pathway for strained alkenes. nih.gov The distortion energy required to bend the reactants into the transition-state geometry is a key factor controlling the reaction barrier. nih.gov Because a significant amount of this distortion is already present in the ground state of a strained molecule like this compound, the activation barrier for cycloadditions is often substantially lower than for unstrained alkenes. Similarly, rearrangements that lead to ring expansion, such as the pinacol-like rearrangement of spiro-epoxides to form cyclobutanones, are driven by the release of strain energy and the formation of a stable carbonyl group. nih.gov This principle dictates that many reactions of this compound will proceed not just with functionalization of the double bond, but with a fundamental change to the spirocyclic carbon skeleton itself.

Approximate Ring Strain Energies of Cycloalkanes
CycloalkaneTotal Strain Energy (kcal/mol)

Data from various sources illustrating the high strain energy in small rings compared to the strain-free cyclohexane (B81311) chair conformation. libretexts.orgmdpi.com

Stereochemical Aspects and Chiral Synthesis of Spirohex 1 Ene

Inherent Chirality in Spiro Systems

Spiro compounds, characterized by two rings sharing a single atom, can exhibit chirality in several ways. wikipedia.org The unique three-dimensional structure of spiro systems, arising from the perpendicular arrangement of the rings, can lead to inherent chirality. wikipedia.orgcambridgescholars.com This chirality can stem from a traditional chiral center, the specific placement of substituents, or the twist of the rings themselves. wikipedia.org

The spiroatom, the single atom common to both rings, can be a source of chirality even without the typical four different substituents. wikipedia.orgwikiwand.com In spiro compounds, the spiro carbon forces the adjacent rings into a planar alignment, which alters the electronic system. acs.org This can result in central chirality, analogous to a simple chiral compound. wikipedia.org For instance, even in a seemingly simple case where two identical rings are joined at the spiro atom, the resulting twisted structure can be chiral. wikipedia.org

In many spiro compounds, including derivatives of spiro[2.3]hexane, the chirality arises from the non-planar arrangement of substituents around a chiral axis. csic.esechemi.com This phenomenon, known as axial chirality, is observed when the twist of the rings is the sole reason for the molecule being chiral. wikipedia.org For example, spiro[3.3]hepta-1,5-diene is considered to have axial chirality. echemi.com The incorporation of substituents into a non-chiral spirocycle like spiro csic.escsic.esnonane can induce axial chirality. csic.es The assignment of absolute configuration in such cases follows a modified Cahn-Ingold-Prelog (CIP) system. wikipedia.orgwikiwand.com

Stereoselective Synthesis of Spirohex-1-ene Derivatives

The synthesis of spiro[2.3]hex-1-ene and its derivatives often involves multiple steps, including cyclopropanation and elimination reactions. acs.orgnih.gov A key challenge in these syntheses is the control of stereochemistry.

The synthesis of spiro[2.3]hex-1-ene has been achieved starting from 3-methylene-cyclobutanecarbonitrile. acs.orgnih.gov The initial cyclopropanation step yields a mixture of diastereomers, which can be separated and processed in subsequent steps. acs.orgnih.gov These steps include the reduction of the nitrile group, protection of the resulting alcohol, and a mono-debromination to form a mono-bromo-spirohexane intermediate. acs.orgnih.gov The final elimination reaction then generates the target spiro[2.3]hex-1-ene. acs.orgnih.gov

Controlling diastereoselectivity and enantioselectivity is crucial in synthesizing complex molecules with specific three-dimensional arrangements. numberanalytics.comwikipedia.org Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preference for one enantiomer. wikipedia.orgegrassbcollege.ac.in

Strategies to control stereochemistry include:

Substrate Control: Designing a substrate that favors the formation of a specific diastereomer. numberanalytics.com

Reagent Control: Using chiral reagents to influence the stereochemical outcome. numberanalytics.com

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the reaction. numberanalytics.com

Chiral Catalysts: Employing catalytic amounts of a chiral substance to guide the formation of a specific stereoisomer. numberanalytics.com

In the synthesis of spirooxindole derivatives, for example, one-pot multicomponent [3+2] cycloaddition reactions have been developed to achieve high regio- and stereoselectivity. nih.gov Similarly, highly stereoselective methods for synthesizing functionalized spirooxindole derivatives with multiple stereogenic centers have been realized through organocatalytic tandem Michael–Michael reactions. rsc.org

The development of chiral catalysts is a significant area of research for achieving enantioselective synthesis. sigmaaldrich.com Chiral catalysts, which can be metal-based or metal-free organocatalysts, are highly efficient in producing enantiopure compounds. sigmaaldrich.comfrontiersin.org

Key developments in chiral catalysis include:

Chiral Phosphoric Acids: These have been effectively used in the synthesis of axially chiral compounds, including spiranes. beilstein-journals.org

Dirhodium Catalysts: These have been utilized for highly site-selective, diastereoselective, and enantioselective C–H functionalization. snnu.edu.cn

Bis-cyclometalated Iridium(III) and Rhodium(III) Complexes: These represent a class of catalysts where chirality originates from a stereogenic metal center. nih.gov

Organocatalysts: Proline-based organocatalysts and other metal-free catalysts have been successful in promoting asymmetric reactions. sigmaaldrich.comuniroma1.it For instance, a rhodium-catalyzed cyclopropanation reaction was a key step in the diastereoselective synthesis of a spiro analogue of L-Glutamic acid. beilstein-journals.org

Assignment of Absolute Configuration in this compound Analogues

Determining the absolute configuration of chiral molecules is a critical aspect of stereochemistry. sioc-journal.cn Several methods are employed for this purpose.

Methods for Assigning Absolute Configuration:

MethodPrincipleApplication Example
X-ray Crystallography Based on the anomalous dispersion of X-rays by atoms, allowing for the direct determination of the three-dimensional structure. sioc-journal.cnnih.govThe absolute configuration of a diaryldiacyloxy spiroselenurane was determined using this technique. nih.gov
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light. sioc-journal.cnscribd.com The sign of the CD spectrum for a particular absorption band can be correlated with the absolute configuration. scribd.comBy comparing CD spectra, the absolute configuration of sulfur and tellurium analogs of a spiroselenurane was assigned. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizes chiral derivatizing agents, such as Mosher esters, to create diastereomeric compounds that exhibit different NMR chemical shifts. sioc-journal.cnbenthamscience.com The differences in these shifts can be used to deduce the absolute configuration. benthamscience.comThe absolute configurations of 9-hydroxyrisperidone enantiomers were assigned by comparing the ¹H NMR chemical shifts of their Mosher esters. benthamscience.com
Cahn-Ingold-Prelog (CIP) Priority Rules A systematic method for assigning R/S descriptors to chiral centers based on the atomic numbers of the attached groups. youtube.com A modified version of these rules is applied to molecules with axial chirality, such as spiro compounds. wikipedia.orgwikiwand.comUsed to assign the absolute configuration of allenes and spirocycles with axial chirality. csic.es

The assignment of absolute configuration for spiro compounds has historically been challenging, but a number of each type have been unequivocally assigned using these methods. wikipedia.orgwikiwand.com

Spectroscopic Elucidation of Spirohex 1 Ene Structure and Dynamics

Vibrational Spectroscopy for Bond Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and analyzing the vibrational modes of a molecule. For Spiro[2.3]hex-1-ene, the high degree of ring strain influences the vibrational frequencies of its constituent bonds.

While a dedicated experimental FT-IR spectrum for Spiro[2.3]hex-1-ene is not extensively reported in the reviewed literature, theoretical calculations for similar spiro-carbon structures provide some insight. For instance, simulated FT-IR spectra of related spiro-carbon allotropes show characteristic bands for the spirocyclic core. researchgate.net For a typical alkene, C=C stretching vibrations are expected in the region of 1600-1680 cm⁻¹. Due to the high strain in the cyclopropene (B1174273) ring of Spiro[2.3]hex-1-ene, this stretching frequency may be shifted. The C-H stretching vibrations of the vinyl and aliphatic protons are expected around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The unique skeletal vibrations of the spiro[2.3]hexane system would appear in the fingerprint region (below 1500 cm⁻¹).

A study on 1-hexene, a simple acyclic alkene, shows characteristic IR absorption bands that can be used for comparison. nist.govrsc.org

Table 1: Comparison of Expected IR Bands for Spiro[2.3]hex-1-ene and Observed Bands for 1-Hexene

Vibrational Mode Expected Wavenumber (cm⁻¹) for Spiro[2.3]hex-1-ene Observed Wavenumber (cm⁻¹) for 1-Hexene nist.gov
=C-H Stretch ~3050-3150 3080
C-H Stretch (aliphatic) ~2850-3000 2960, 2930, 2870
C=C Stretch Likely shifted from 1640 due to strain 1642
CH₂ Scissoring ~1450 1465, 1455, 1440

It is important to note that the values for Spiro[2.3]hex-1-ene are estimations and the actual experimental values may vary due to the specific electronic and steric environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of Spiro[2.3]hex-1-ene, providing detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of Spiro[2.3]hex-1-ene and its derivatives is characterized by distinct signals for the olefinic, allylic, and cyclobutyl protons. The chemical shifts and coupling constants are highly informative about the geometry and connectivity of the molecule. In the design and synthesis of a genetically encodable spiro[2.3]hex-1-ene derivative, ¹H NMR was utilized to monitor the competitive formation of pyrazoline products, demonstrating the compound's reactivity. google.comacs.org

While the specific spectrum for the parent Spiro[2.3]hex-1-ene is not detailed in the primary literature, data for derivatives and related spirocyclic compounds provide expected ranges for the proton signals. google.comrsc.org

Table 2: Expected ¹H NMR Chemical Shifts for Spiro[2.3]hex-1-ene

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Olefinic Protons (=CH) 6.5 - 7.5 Singlet or narrow multiplet
Allylic Protons (CH₂) 2.0 - 2.8 Multiplet

The exact chemical shifts and coupling patterns would be dependent on the solvent and any substituents on the spirocyclic framework.

The ¹³C NMR spectrum provides a map of the carbon framework of Spiro[2.3]hex-1-ene. The strained nature of the spirocycle significantly influences the chemical shifts of the carbon atoms. The olefinic carbons are expected to appear downfield, while the sp³ hybridized carbons of the cyclopropane (B1198618) and cyclobutane (B1203170) rings will be found upfield. Theoretical calculations on related spiro-carbon structures have been used to predict ¹³C NMR chemical shifts. researchgate.net

Table 3: Expected ¹³C NMR Chemical Shifts for Spiro[2.3]hex-1-ene

Carbon Type Expected Chemical Shift (δ, ppm)
Olefinic Carbons (C=C) 120 - 140
Spiro Carbon (C) 30 - 50
Allylic Carbons (CH₂) 20 - 40

The unique spiro-carbon atom, being part of two strained rings, is expected to have a characteristic chemical shift.

X-ray Crystallography for Solid-State Structure Determination

In a key study, the crystal structure of a succinimidyl carbonate derivative of spiro[2.3]hex-1-ene (compound 24) was determined. google.comacs.org The crystallographic analysis revealed important structural features resulting from the spiro-fusion. Notably, the bond angle between the two substituents on the C3 carbon of the cyclopropene ring was found to be 92.3°, which is significantly smaller than the corresponding angles in less constrained cyclopropenes (e.g., 112.3° in a related carbamate (B1207046) analogue). google.comacs.org This structural feature indicates that the cyclobutane ring pulls the substituents away from the π-face of the cyclopropene, which is thought to contribute to its enhanced reactivity by reducing steric hindrance. google.comacs.org The C=C double bond length was determined to be approximately 1.27–1.28 Å. acs.org

Table 4: Selected Crystallographic Data for a Spiro[2.3]hex-1-ene Derivative (Compound 24)

Structural Parameter Value Reference
C=C Bond Length ~1.27-1.28 Å acs.org
C3-Substituent Bond Angle 92.3° google.comacs.org

This data provides a concrete structural basis for understanding the reactivity and spectroscopic properties of the spiro[2.3]hexene framework.

Advanced Spectroscopic Techniques

Beyond standard spectroscopic methods, advanced techniques can provide further insights into the electronic structure and dynamic behavior of Spiro[2.3]hex-1-ene.

Studies on Spiro[2.3]hex-1-ene have largely focused on its application in fluorogenic bioorthogonal reactions, rather than its intrinsic fluorescence. nih.govnih.gov In these applications, Spiro[2.3]hex-1-ene is not itself fluorescent. Instead, it reacts with a non-fluorescent or weakly fluorescent tetrazole derivative in a "photoclick" reaction to form a highly fluorescent pyrazoline product. nih.govnsf.gov The fluorescence that is observed and studied is a property of the reaction product, not of Spiro[2.3]hex-1-ene. nih.gov

The intensity and wavelength of the fluorescence from the resulting pyrazoline can be tuned by modifying the substituents on the tetrazole reactant. nih.gov This "turn-on" fluorescence makes the Spiro[2.3]hex-1-ene-tetrazole ligation a powerful tool for fluorescent labeling in biological systems. nih.govresearchgate.netdicp.ac.cn There is no significant evidence in the reviewed literature to suggest that Spiro[2.3]hex-1-ene possesses inherent fluorescence properties.

XANES Synchrotron Analyses

X-ray Absorption Near Edge Structure (XANES) spectroscopy, a powerful synchrotron-based technique, is employed to investigate the electronic structure and local chemical environment of specific elements within a molecule. measurlabs.com It functions by tuning a high-intensity X-ray beam through the absorption edge of a target element and measuring the resulting absorption coefficient. semineral.esnih.gov The resulting spectrum provides a sensitive fingerprint of the element's oxidation state, coordination chemistry, and local symmetry. esrf.fr

For Spirohex-1-ene, a molecule composed solely of carbon and hydrogen, a XANES analysis would focus on the Carbon K-edge. Such an analysis would provide detailed insights into the unoccupied electronic states of the carbon atoms. Due to the high ring strain and unique bonding within the cyclopropene and cyclobutane moieties, the carbon atoms exist in distinct chemical environments.

A hypothetical XANES study would be expected to differentiate between the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the saturated portions of the rings. The strained C-C bonds and the resulting orbital distortions would manifest as specific features and shifts in the pre-edge and near-edge regions of the spectrum. This information is critical for validating theoretical models of bonding and reactivity in such strained systems. unimi.it

Table 1: Potential Focus Areas for XANES Analysis of this compound

Structural FeatureExpected Information from C K-edge XANES
C=C Double BondProbing of π* antibonding orbitals; determination of local planarity and electronic density.
Spirocyclic Carbon CenterCharacterization of the unique tetrahedral environment and electronic effects of the fused rings.
Cyclopropane Ring CarbonsInvestigation of the electronic structure of bent 'banana' bonds and strain effects.
Cyclobutane Ring CarbonsAnalysis of strain-induced changes in the σ* orbitals compared to unstrained alkanes.

This table represents a theoretical application of the XANES technique, as specific experimental data on this compound is not publicly available.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive light-scattering technique that provides detailed information about the vibrational modes of a molecule, creating a unique "molecular fingerprint". ibsen.com The technique is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational energies of the molecule's bonds. utoronto.ca A molecular vibration is "Raman active" if it causes a change in the polarizability of the molecule. doitpoms.ac.uk

The Raman spectrum of this compound would be dominated by features arising from its strained ring structure and carbon-carbon double bond. The C=C stretching vibration is expected to produce a strong Raman signal due to the high polarizability of the π-electron cloud. utoronto.ca The positions of the various C-H stretching and bending modes, as well as the characteristic "breathing" modes of the rings, would provide a comprehensive vibrational profile of the molecule. renishaw.com These spectral fingerprints are invaluable for structural confirmation and for studying how the molecule interacts with other species. ibsen.com

Table 2: Predicted Raman Active Modes for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Significance
C=C Stretch~1650 - 1750 cm⁻¹Confirms the presence of the cyclopropene double bond; position indicates high strain.
Ring Breathing Mode (Cyclopropane)~1200 - 1300 cm⁻¹Characteristic of the three-membered ring structure.
C-H Stretch (sp²)~3050 - 3150 cm⁻¹Associated with hydrogens on the C=C double bond.
C-H Stretch (sp³)~2850 - 3000 cm⁻¹Associated with hydrogens on the saturated ring carbons.
C-C Stretch (Single Bonds)~800 - 1200 cm⁻¹Corresponds to the various C-C single bonds within the strained rings.

Note: The values in this table are estimates based on characteristic frequencies for similar functional groups and have not been experimentally determined for this compound.

Computational and Theoretical Studies on Spirohex 1 Ene

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Distributions

Computational analysis, particularly the generation of Molecular Electrostatic Potential (MEP) maps, provides a detailed picture of the charge distribution and reactive sites within a molecule. wavefun.com The MEP illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wavefun.com For molecules like Spiro[2.3]hex-1-ene, the MEP map is instrumental in understanding its reactivity.

In related computational studies on spirocyclic compounds, Density Functional Theory (DFT) is commonly employed to calculate MEPs. researchgate.netresearchgate.net These maps visually represent the regions of negative potential, typically associated with lone pairs of heteroatoms or π-electron systems, and positive potential, usually found around hydrogen atoms attached to electronegative atoms or regions with electron deficiency. wavefun.com For Spiro[2.3]hex-1-ene, the region of highest electron density and negative electrostatic potential is concentrated around the π-bond of the cyclopropene (B1174273) ring. This electron-rich character makes the double bond a prime target for electrophilic attack and a reactive partner in cycloaddition reactions. The distribution of potential across the rest of the aliphatic spiro-fused cyclobutane (B1203170) ring is relatively neutral or slightly positive, highlighting the double bond as the primary center of reactivity.

Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, including vibrational frequencies (IR spectroscopy) and chemical shifts (NMR spectroscopy). wavefun.com

Theoretical Vibrational Frequencies and NMR Chemical Shifts

Computational methods, such as DFT, are widely used to predict the vibrational spectra of molecules. researchgate.net These calculations can identify the characteristic frequencies corresponding to specific molecular motions, such as the C=C stretch of the cyclopropene ring in Spiro[2.3]hex-1-ene. Furthermore, transition state calculations for reactions involving this compound often include the determination of vibrational frequencies to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. oregonstate.edu The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has proven effective for accurately calculating ¹H and ¹³C NMR chemical shifts for various complex organic molecules, including spiro compounds. researchgate.netresearchgate.net These theoretical shifts are correlated with experimental data to assign signals and elucidate the structure. researchgate.net For Spiro[2.3]hex-1-ene, calculations would predict distinct chemical shifts for the olefinic protons of the highly strained cyclopropene ring, as well as for the methylene (B1212753) protons of the cyclobutane ring, reflecting their unique electronic environments. pdx.edu The deshielding effect of the double bond and the ring strain would significantly influence the predicted proton and carbon chemical shifts. ucl.ac.uk

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. acs.org

Computational Insights into Pericyclic Reactions

Spiro[2.3]hex-1-ene is noted for its high reactivity in pericyclic reactions, particularly in [3+2] cycloadditions, which are a cornerstone of "photoclick chemistry". nih.govsci-hub.se Computational studies using DFT have been instrumental in understanding the enhanced reactivity of this strained alkene. acs.org These studies reveal that the unique spirocyclic structure helps to alleviate steric hindrance in the transition state of the cycloaddition reaction. nih.govacs.org The fusion of the cyclobutane ring pulls the substituents at the C3 position away from the π-faces of the cyclopropene ring, which would otherwise cause steric clashes with the incoming reactant. nih.govsci-hub.se

DFT calculations, particularly with functionals like M06-2X, are used to model the transition states of these reactions, such as the cycloaddition with a nitrile imine generated from a tetrazole. acs.org These models provide detailed geometries of the transition states and help explain the reaction's kinetics and stereoselectivity. nih.gov The performance of various DFT functionals for pericyclic reactions has been systematically benchmarked, providing confidence in the accuracy of these computational predictions. rsc.org

Energy Profiles and Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, computational methods can map out the entire energy profile of a reaction pathway. acs.org For the photoclick reaction of Spiro[2.3]hex-1-ene, DFT calculations have been used to determine the activation energies (ΔG°‡). nih.govacs.org These calculations have shown that Spiro[2.3]hex-1-ene has a lower activation barrier for cycloaddition compared to less-strained or more sterically hindered cyclopropenes, explaining its superior reaction speed. nih.gov

A comparative computational study on the cycloaddition of a nitrile imine with different cyclopropenes provided the following activation energies:

ReactantActivation Energy (ΔG°‡) in kcal/molRelative Rate Constant (k_rel)
Cyclopropene 114.11
Cyclopropene 2 (Spiro[2.3]hex-1-ene derivative)11.568
5-methylspiro[2.3]hex-1-ene11.482
Data sourced from DFT calculations at the M06-2X/6-311+G(d,p) level in water. nih.govacs.org

This data clearly illustrates the computational prediction of a significantly accelerated reaction rate for the spiro[2.3]hex-1-ene system due to a lower energy barrier. nih.gov

Ring Strain Energy Calculations

The high reactivity of Spiro[2.3]hex-1-ene is fundamentally linked to its significant ring strain energy. nih.govacs.org This strain is a combination of angle strain in the small rings and torsional strain at the spiro junction. Computational chemistry allows for the quantification of this strain energy. acs.org

The total strain energy of a molecule can be calculated using methods like DFT. For instance, in analogous spiro systems, the total strain energy has been predicted using the B3LYP/6-31G* level of theory. The strain arises from several factors, including Baeyer strain from angle deformation and Pitzer strain from eclipsing interactions. The strain energy of a cyclopropane (B1198618) ring is approximately 28.1 kcal/mol, and the introduction of a spiro center adds a significant increment of strain (around 8.5 kcal/mol). mpg.de The release of this substantial ring strain provides a powerful thermodynamic driving force for reactions that involve the opening of one of the rings. mpg.de For Spiro[2.3]hex-1-ene, its participation in cycloaddition reactions is highly favorable as it alleviates a significant portion of the strain stored in the three-membered ring, contributing to its exceptional reactivity. nih.govacs.org

Advanced Chemical Applications of Spirohex 1 Ene and Its Derivatives

Role in the Synthesis of Complex Organic Molecules

The inherent ring strain and constrained conformation of spiro[2.3]hex-1-ene make it a potent building block for the construction of intricate molecular architectures. Its reactivity is dominated by reactions that relieve this strain, providing access to diverse and complex structures.

The rigid, three-dimensional framework of spirocyclic compounds is instrumental in controlling the stereochemistry of chemical reactions. numberanalytics.com Spiro[2.3]hex-1-ene serves as an excellent precursor in stereoselective synthesis due to its conformationally locked structure, which allows for precise control over the approach of reagents.

Detailed research findings indicate that the reactivity of spiro[2.3]hex-1-ene is enhanced by the exocyclic cyclobutene, which increases the ring strain of the cyclopropene (B1174273) moiety. researchgate.net This spirocyclic structure also reduces steric repulsion in the transition state of cycloaddition reactions, facilitating highly specific transformations. researchgate.net A primary application is in the strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) with tetrazines, a type of "click chemistry". researchgate.netacs.org In these reactions, the defined geometry of the spirohexene dictates the stereochemical outcome, leading to the formation of specific diastereomers of the resulting polycyclic adducts. The synthesis of complex spirooxindole analogs and spirotetronate natural products further highlights the importance of spirocyclic precursors in achieving high stereoselectivity. mdpi.comacademie-sciences.fr

Table 1: Examples of Stereoselective Reactions Using Spirocyclic Precursors
Spirocyclic Precursor TypeReaction TypeKey FeatureReference
Spiro[2.3]hex-1-eneStrain-Promoted Diels-Alder CycloadditionHigh strain and reduced steric hindrance lead to high reactivity and stereospecificity. researchgate.net
Spirooxindoles1,3-Dipolar CycloadditionGeneration of multiple stereocenters in a single step to form structurally complex molecules. mdpi.com
SpirotetronatesDiels-Alder/Dieckmann CycloadditionDiastereoselective access to complex natural product cores. academie-sciences.fr
SpiroisoxazolonesConia-Ene Type ReactionSynergistic catalysis enables high enantioselectivity (up to 99% ee) in forming spirocycles. acs.org

Spiro[2.3]hex-1-ene is a valuable starting material for synthesizing complex bridged and polycyclic compounds. researchgate.net The significant strain energy stored within its small rings can be strategically released through ring-opening or rearrangement reactions to construct more elaborate molecular scaffolds. These transformations are often thermodynamically driven and can lead to the formation of otherwise inaccessible structures.

The Diels-Alder reaction is a powerful method for converting spirohexene into polycyclic systems. For instance, its reaction with a tetrazine derivative not only proceeds rapidly but also generates a complex, nitrogen-containing bridged heterocyclic system in a single step. researchgate.net The inherent structure of the spiro[2.3]hexane core is thus directly translated into the bridged architecture of the product. Such strategies are central to catalytic asymmetric dearomatization (CADA) reactions, which transform simple aromatic compounds into diverse and densely functionalized spiro and fused polycyclic molecules. sioc.ac.cn Bicyclic systems, which are fundamental components of many complex molecules, are classified based on how the rings are joined, with spirocycles representing one of the three main types alongside fused and bridged systems. libretexts.org

Ligand Applications in Organometallic Chemistry

The rigid spirocyclic framework can be functionalized to create chiral ligands that exert exceptional control over the stereochemical course of metal-catalyzed reactions.

Chiral spiro ligands are highly effective in asymmetric catalysis because their rigid structures create well-defined and sterically constrained chiral environments around a metal center. ethernet.edu.et While the direct use of spiro[2.3]hex-1-ene itself as a ligand is not extensively documented, its framework is an attractive scaffold for designing new classes of ligands.

A prominent example of this concept is the development of chiral spiro cyclopentadienyl (B1206354) (SCp) ligands, derived from a 1,1'-spirobiindane backbone. snnu.edu.cn Rhodium complexes of these SCp ligands are powerful catalysts for asymmetric C-H functionalization reactions. sioc.ac.cnsnnu.edu.cn They enable the enantioselective addition of aryl C-H bonds to nitroalkenes with excellent yields and high enantioselectivity (up to 98% ee). snnu.edu.cn The success of these spirobiindane-based ligands underscores the potential of other spirocyclic cores, including the spiro[2.3]hexane system, for the development of novel, highly effective catalysts for a wide range of asymmetric transformations. frontiersin.org

Table 2: Representative Metal-Catalyzed Asymmetric Reactions Using Spiro Ligands
Spiro Ligand TypeMetalReactionAchieved SelectivityReference
Spiro Cyclopentadienyl (SCp)Rhodium (Rh)Aryl C-H Addition to NitroalkenesUp to 98% ee snnu.edu.cn
THQphos (Phosphoramidite)Iridium (Ir)Asymmetric Allylic DearomatizationHigh enantioselectivity sioc.ac.cn
BHPphos (Phosphoramidite)Palladium (Pd)Asymmetric Allylic AminationHigh enantioselectivity sioc.ac.cn

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from cyclic olefins. chemrxiv.org However, the applicability of ROMP to highly strained systems like spiro[2.3]hex-1-ene is not established. The extreme reactivity of the cyclopropene moiety, while beneficial for cycloadditions, may not be compatible with the controlled, chain-growth mechanism of ROMP catalyzed by typical ruthenium or molybdenum catalysts.

Research into ring-opening polymerizations has shown that other types of spirocyclic monomers, such as spiro ortho esters and spiro ortho carbonates, can undergo radical ring-opening polymerization (RROP). mdpi.com These reactions are useful for producing polymers with low volume shrinkage. However, the mechanism is fundamentally different from the metal-catalyzed metathesis of ROMP. While ROMP of functionalized norbornenes is common rsc.org, there is currently a lack of evidence to support the use of spiro[2.3]hex-1-ene as a monomer in controlled polymerization reactions like ROMP. sci-hub.sescispace.com

Materials Science Applications (e.g., Optoelectronic, Sensing)

The unique electronic and structural properties of spiro[2.3]hex-1-ene and related spiro compounds make them promising candidates for advanced materials applications, particularly in optoelectronics and sensing. acs.orgnanoge.org

Spiro[2.3]hex-1-ene has been successfully utilized as a genetically encodable, reactive reporter for bioorthogonal labeling. acs.orgnih.gov Its exceptionally fast reaction kinetics in photoclick chemistry allows for the rapid and specific fluorescent labeling of proteins in live cells. researchgate.net This application effectively constitutes a highly specific form of biosensing, enabling the study of fast biological processes through molecular imaging. researchgate.net

More broadly, spiro-configured molecules are a cornerstone of modern materials science. acs.org The spiro center enforces a three-dimensional structure that can disrupt intermolecular π-π stacking, which is beneficial for creating stable, amorphous thin films required in many organic electronic devices. This property is exploited in materials for organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. acs.orgeuropean-mrs.com The development of π-conjugated macrocycles and polymers containing spiro units continues to be an active area of research for creating novel materials for light-harvesting systems and molecular sensors. acs.org

Table 3: Materials Science Applications of Spiro Compounds
Compound/ClassApplication AreaFunctionReference
Spiro[2.3]hex-1-ene (Sph)Biosensing / Bio-imagingHighly reactive probe for rapid bioorthogonal protein labeling via photoclick chemistry. researchgate.netacs.orgnih.gov
Spiro-configured π-systemsOptoelectronics (OLEDs, Solar Cells)Forms stable amorphous films, preventing crystallization and improving device lifetime and efficiency. acs.org
Aza[1n]paracyclophanes (APCs)Organic Semiconductors / Sensingπ-conjugated macrocycles with potential in molecular recognition and electronic devices. acs.org

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of spiro[2.3]hex-1-ene and its derivatives has traditionally relied on multi-step sequences. acs.orgnih.gov However, the future of its synthesis lies in the development of more efficient, sustainable, and environmentally benign methodologies.

Biocatalysis : The enzymatic synthesis of spirocycles is an emerging field with significant potential for sustainability. Current time information in Vanderburgh County, US.canada.ca Enzymes such as flavin-dependent monooxygenases, lipases, and pepsin have been shown to catalyze the formation of various spirocyclic frameworks, often with high stereoselectivity and under mild, aqueous conditions. Current time information in Vanderburgh County, US.canada.cachemrxiv.org Future research will likely focus on identifying or engineering enzymes capable of directly assembling the spiro[2.3]hex-1-ene core or its precursors, offering a greener alternative to traditional chemical methods.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis. A general "green protocol" for the synthesis of functionalized spiro[2.3]hexane has been developed using visible-light irradiation without the need for harmful reagents. chemrxiv.orgrsc.org This approach highlights the potential for developing photocatalytic methods for the direct synthesis of spirohex-1-ene, potentially through novel cycloaddition or ring-closing strategies.

Strain-Release Driven Synthesis : Harnessing the inherent ring strain of precursors can provide a powerful driving force for the formation of complex molecules. researchgate.net Future strategies may involve the design of highly strained precursors that can be triggered to rearrange or cyclize into the spiro[2.3]hex-1-ene skeleton, offering a novel and efficient synthetic route.

Table 1: Emerging Sustainable Synthetic Approaches for Spirocycles

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Biocatalysis Use of enzymes (e.g., monooxygenases, lipases)High stereoselectivity, mild reaction conditions, aqueous media, reduced waste. Current time information in Vanderburgh County, US.canada.cachemrxiv.org
Photocatalysis Use of visible light to initiate reactionsEnergy-efficient, mild conditions, potential for novel transformations. chemrxiv.orgrsc.org
Strain-Release Driven Synthesis Utilization of strained precursorsEfficient formation of complex structures, potential for novel bond formations. researchgate.net

Exploration of Unconventional Reactivity Patterns

While the reactivity of spiro[2.3]hex-1-ene in photoclick chemistry (a [3+2] cycloaddition with tetrazoles) is well-documented, its full reactive potential remains largely untapped. acs.orgsci-hub.senih.gov Future research will undoubtedly venture beyond these established reactions to uncover novel and unconventional reactivity patterns.

Transition-Metal Catalysis : Strained alkenes are excellent substrates for transition-metal-catalyzed reactions. Cobalt(I) has been shown to catalyze the [2+2] and [3+2] cycloaddition reactions of alkylidenecyclopropanes with alkynes, leading to the formation of spiro[2.3]hex-4-ene motifs. osu.educore.ac.uk Exploring the reactivity of spiro[2.3]hex-1-ene with a broader range of transition metal catalysts could unlock novel transformations, such as ring-opening reactions, isomerizations, and insertions into C-H or C-C bonds. sioc-journal.cn

Ring-Opening Reactions : The high ring strain of spiro[2.3]hex-1-ene suggests that it could undergo selective ring-opening reactions under thermal, photochemical, or catalytic conditions. ugent.be Such reactions could provide access to unique and functionally rich acyclic or larger cyclic structures that are not easily accessible through other means.

Ene Reactions : The presence of an allylic system in spiro[2.3]hex-1-ene makes it a potential candidate for ene reactions. Investigating its reactivity with various enophiles could lead to the development of new carbon-carbon bond-forming reactions and the synthesis of complex molecular architectures.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To fully realize the potential of spiro[2.3]hex-1-ene in various applications, from materials science to chemical biology, scalable and efficient synthetic methods are crucial. The integration of flow chemistry and automation offers a promising avenue to achieve this.

Flow Chemistry : Continuous flow reactors offer numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under high pressure and temperature. The synthesis of related strained spirocycles has been shown to benefit from flow technology. researchgate.net Applying flow chemistry to the synthesis of spiro[2.3]hex-1-ene could enable its production on a larger scale with improved efficiency and safety. Future directions in the synthesis of related diazirine-containing spirocycles point towards flow chemistry approaches. vulcanchem.com

High-Throughput Experimentation (HTE) : HTE platforms, which allow for the rapid screening of a large number of reaction conditions in parallel, can be instrumental in optimizing the synthesis of spiro[2.3]hex-1-ene and exploring its reactivity. acs.orgresearchgate.netacs.org Coupling flow chemistry with HTE can create a powerful system for the rapid discovery and optimization of novel reactions involving this strained alkene.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms of spiro[2.3]hex-1-ene is essential for controlling its reactivity and designing new applications. While computational studies have provided valuable insights into its enhanced reactivity in cycloadditions, acs.orgnih.gov experimental techniques that can probe reaction dynamics in real-time are needed for a more complete picture.

Femtosecond Transient Absorption Spectroscopy : This ultrafast spectroscopic technique allows for the direct observation of short-lived intermediates and transition states in chemical reactions. canada.cachemrxiv.orgnih.govsci-hub.se Applying femtosecond spectroscopy to the photoclick reaction of spiro[2.3]hex-1-ene could provide unprecedented detail about the reaction pathway, including the dynamics of nitrile imine formation and the subsequent cycloaddition. nih.gov Such studies have been used to elucidate the mechanisms of other cycloaddition and cycloreversion reactions. canada.canih.gov

Table 2: Spectroscopic Techniques for Mechanistic Elucidation

TechniqueInformation GainedRelevance to this compound
Femtosecond Transient Absorption Spectroscopy Direct observation of transient intermediates and transition states on the femtosecond to picosecond timescale. canada.cachemrxiv.orgnih.govsci-hub.seElucidation of the detailed mechanism of photoclick and other fast reactions involving spiro[2.3]hex-1-ene. nih.gov
Time-Resolved Photoelectron Spectroscopy Probing the electronic structure and dynamics of excited states. canada.caUnderstanding the role of electronic excitation in the photochemical reactivity of spiro[2.3]hex-1-ene.

Deep Learning and AI in this compound Design and Synthesis

Predictive Modeling : Deep learning models, such as graph neural networks (GNNs), can be trained on large datasets of chemical reactions to predict reaction outcomes, including yields and stereoselectivity. nih.govarxiv.org Such models could be used to predict the reactivity of spiro[2.3]hex-1-ene in a wide range of potential reactions, guiding experimental efforts towards the most promising avenues.

Retrosynthesis Planning : AI-powered retrosynthesis tools can propose synthetic routes to complex target molecules. arxiv.org As more data on the synthesis and reactivity of spirocycles becomes available, these tools could be trained to design novel and efficient synthetic pathways to spiro[2.3]hex-1-ene and its derivatives.

De Novo Design : Machine learning models can be used to design novel molecules with desired properties. rsc.org This approach could be employed to design new spiro[2.3]hex-1-ene derivatives with tailored reactivity, stability, or other properties for specific applications in materials science or medicinal chemistry.

Q & A

Q. How can researchers ensure their this compound studies meet criteria for long-term scientific value?

  • Methodological Answer : Prioritize questions addressing fundamental chemical principles (e.g., strain-property relationships) over incremental modifications. Use the "5 Whys" framework during manuscript drafting to justify the study’s novelty and broader implications for spirocyclic chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.